molecular formula C13H12ClNO3S B041265 N-(5-chloro-2-phenoxyphenyl)methanesulfonamide CAS No. 55688-33-0

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide

Cat. No.: B041265
CAS No.: 55688-33-0
M. Wt: 297.76 g/mol
InChI Key: GZIRUZRHOISJLG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C13H12ClNO3S and a molecular weight of 297.76 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide typically involves the reaction of 5-chloro-2-phenoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:

  • N-(4-chloro-2-phenoxyphenyl)methanesulfonamide
  • N-(5-bromo-2-phenoxyphenyl)methanesulfonamide
  • N-(5-chloro-2-phenoxyphenyl)ethanesulfonamide

These compounds share similar structural features but differ in their substituents or functional groups, which can affect their chemical properties and biological activities. This compound is unique due to its specific combination of a chloro and phenoxy group, which contributes to its distinct reactivity and applications .

Properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-19(16,17)15-12-9-10(14)7-8-13(12)18-11-5-3-2-4-6-11/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIRUZRHOISJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359562
Record name N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55688-33-0
Record name N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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